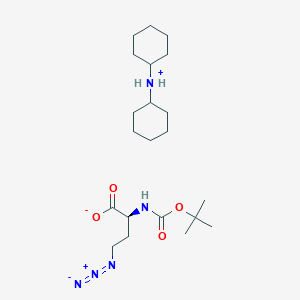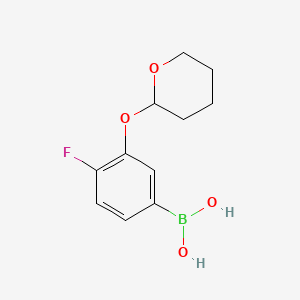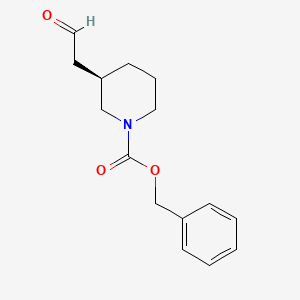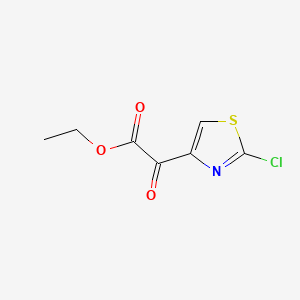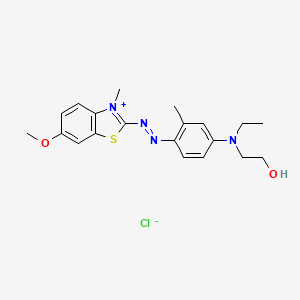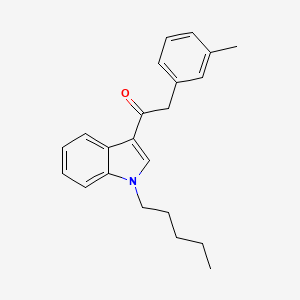
JWH 251 3-methylphenyl isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 251 3-methylphenyl isomer is a cannabimimetic indole that shows a high affinity for the central cannabinoid (CB 1) receptor with a K_i value of 29 nM . This compound has been identified as an adulterant in herbal blends . The 3-methylphenyl isomer differs from JWH 251 by having the methyl group at the 3 position, rather than the 2 position, on the phenyl group .
Molecular Structure Analysis
The molecular formula of JWH 251 3-methylphenyl isomer is C22H25NO . The formal name is 1-(1-pentyl-1H-indol-3-yl)-2-(m-tolyl)ethanone . The InChi Code is InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20 (19-11-5-6-12-21 (19)23)22 (24)15-18-10-8-9-17 (2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 .Applications De Recherche Scientifique
Comprehensive Analysis of JWH 251 3-Methylphenyl Isomer Applications
JWH 251 3-methylphenyl isomer is a synthetic cannabinoid with a structure similar to THC, the active component of cannabis. It has been identified as an adulterant in herbal blends and is known for its high affinity for the central cannabinoid (CB1) receptor . Below is a detailed analysis of its potential scientific research applications across various fields.
Pharmacology Research
Application: Investigating the pharmacological effects of synthetic cannabinoids on the CB1 receptor.
Drug Abuse Studies
Application: Understanding patterns of drug abuse and the impact of synthetic cannabinoids.
Cannabinoid Receptor Research
Application: Elucidating the role of cannabinoid receptors in various physiological processes.
Development of Therapeutic Agents
Application: Synthesis of new therapeutic agents targeting cannabinoid receptors.
Chemical Biology
Application: Use as a tool compound in chemical biology to dissect complex biological systems.
Toxicological Screening
Application: Screening for potential toxic effects of synthetic cannabinoids.
Legal and Regulatory Policy Development
Application: Informing legal and regulatory decisions regarding synthetic cannabinoids.
Each of these applications involves the use of JWH 251 3-methylphenyl isomer as a research tool or reference compound to advance our understanding of synthetic cannabinoids and their impact on health and society. The compound’s specific interactions with cannabinoid receptors and its presence in illicit products make it a significant subject of study in these diverse fields. It’s important to note that this compound is not intended for human or veterinary use and is strictly for research purposes .
Mécanisme D'action
Target of Action
The primary target of JWH 251 3-methylphenyl isomer is the central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the body, which plays a role in regulating various physiological processes such as appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 251 3-methylphenyl isomer acts as a cannabimimetic indole, showing a high affinity for the CB1 receptor . It binds to the CB1 receptor with a Ki value of 29 nM , indicating a strong binding affinity. This interaction triggers a series of biochemical reactions within the cell.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIYWJJSIRLSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017294 |
Source


|
| Record name | JWH-251 3-Methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427325-88-9 |
Source


|
| Record name | JWH-251 3-Methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

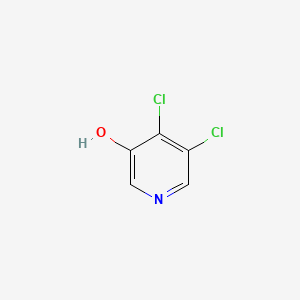

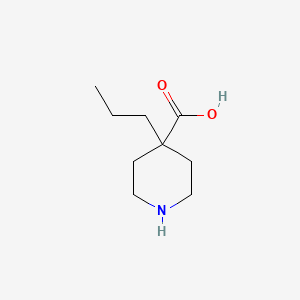
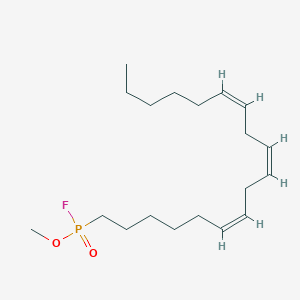
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

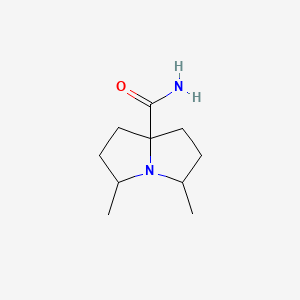
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
